molecular formula C10H14N2 B14188060 methanamine;3-methyl-1H-indole CAS No. 922728-02-7

methanamine;3-methyl-1H-indole

Cat. No.: B14188060
CAS No.: 922728-02-7
M. Wt: 162.23 g/mol
InChI Key: BEVMZWWHLSEZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanamine;3-methyl-1H-indole, also known as 3-methylindole-1-methanamine, is a compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities. The indole nucleus is a common structural motif in many natural products, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanamine;3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this compound, the starting materials would include 3-methylphenylhydrazine and formaldehyde.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 3-methylindole is coupled with a suitable amine precursor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often employed due to its simplicity and efficiency. Additionally, continuous flow reactors may be used to enhance reaction rates and scalability .

Mechanism of Action

The mechanism of action of methanamine;3-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit specific enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions . The exact mechanism depends on the specific derivative and its target .

Properties

CAS No.

922728-02-7

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

methanamine;3-methyl-1H-indole

InChI

InChI=1S/C9H9N.CH5N/c1-7-6-10-9-5-3-2-4-8(7)9;1-2/h2-6,10H,1H3;2H2,1H3

InChI Key

BEVMZWWHLSEZJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC=CC=C12.CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.